molecular formula C24H26N4O3 B15193116 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one CAS No. 1020634-41-6

6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one

Cat. No.: B15193116
CAS No.: 1020634-41-6
M. Wt: 418.5 g/mol
InChI Key: ZAEIHDZLLJCJFP-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one typically involves multi-step organic reactions. The starting materials often include indene derivatives, ethylamine, morpholine, and naphthyridine precursors. Common synthetic routes may involve:

    Step 1: Formation of the indene derivative through cyclization reactions.

    Step 2: Introduction of the ethyl group via alkylation reactions.

    Step 3: Coupling of the morpholine moiety using amide bond formation techniques.

    Step 4: Final assembly of the naphthyridine core through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

  • Binding to active sites of enzymes and inhibiting their activity.
  • Interacting with receptors to modulate signal transduction pathways.
  • Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one can be compared with other naphthyridine derivatives, such as:
    • 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(piperidine-4-carbonyl)-1,8-naphthyridin-4-one
    • 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(pyrrolidine-4-carbonyl)-1,8-naphthyridin-4-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

1020634-41-6

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one

InChI

InChI=1S/C24H26N4O3/c1-2-27-15-21(24(30)28-7-9-31-10-8-28)22(29)20-13-19(14-25-23(20)27)26-18-11-16-5-3-4-6-17(16)12-18/h3-6,13-15,18,26H,2,7-12H2,1H3

InChI Key

ZAEIHDZLLJCJFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=CC(=C2)NC3CC4=CC=CC=C4C3)C(=O)N5CCOCC5

Origin of Product

United States

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